molecular formula C16H22O10 B1681712 Secologanate CAS No. 22864-93-3

Secologanate

Katalognummer: B1681712
CAS-Nummer: 22864-93-3
Molekulargewicht: 374.34 g/mol
InChI-Schlüssel: PUEUIRDVQIKCCG-ZASXJUAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Secologanate is a plant growth inhibitor.

Wissenschaftliche Forschungsanwendungen

Metabolomic Research

Secologanate has been identified as a key metabolite involved in the biosynthesis pathways of polysaccharides, alkaloids, and flavonoids. A study highlighted that this compound levels were significantly up-regulated under UV-B treatment, indicating its role in enhancing the metabolic responses of plants, particularly Dendrobium officinale. This plant is known for its medicinal properties, and the accumulation of this compound suggests its potential utility in improving plant resilience against environmental stressors .

Table 1: Metabolite Changes Induced by UV-B Treatment

MetaboliteChange TypeSignificance
This compoundUp-regulatedInvolved in polysaccharide biosynthesis
TryptophanUp-regulatedPrecursor for various bioactive compounds
PyruvateUp-regulatedKey role in energy metabolism

Pharmacological Applications

This compound has been explored for its potential therapeutic effects. Research indicates that it may have implications in various pharmacological contexts, particularly concerning anti-cancer activities. For instance, compounds related to this compound have shown promise in inhibiting tumor growth in experimental models. The mechanisms often involve modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Study: Anti-Cancer Activity

In a study involving xenografted human gastric cancer cells (SGC-7901) treated with this compound-related compounds, significant tumor growth inhibition was observed. The treatment resulted in reduced expression of Ki-67 and Bcl-2, proteins associated with cell proliferation and survival, respectively. This suggests that this compound could be further investigated as a potential anti-cancer agent .

Nutraceutical Applications

The nutraceutical industry has shown interest in this compound due to its bioactive properties. It is believed to contribute to health benefits such as antioxidant activity and anti-inflammatory effects. These properties make it a candidate for inclusion in dietary supplements aimed at improving overall health and preventing chronic diseases.

Table 2: Potential Health Benefits of this compound

Health BenefitMechanism of Action
Antioxidant ActivityScavenging free radicals
Anti-inflammatory EffectsModulating inflammatory pathways
Cancer PreventionInducing apoptosis in cancer cells

Q & A

Basic Research Question: What analytical techniques are recommended for identifying and quantifying Secologanate in plant extracts?

Answer:
this compound (C₁₆H₂₂O₁₀; MW 374.34) can be identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), leveraging its molecular weight (374.1213 Da) and SMILES string for structural confirmation . For quantification, calibration curves using purified standards are essential, with attention to extraction solvents (e.g., methanol-water mixtures) to optimize recovery rates. Validate methods using spiked samples to account for matrix effects .

Advanced Research Question: How can researchers address contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions often arise from variability in experimental conditions, such as:

  • Source material differences : this compound concentration varies by plant species (e.g., Lonicera japonica vs. other Lonicera spp.) and extraction protocols .
  • Bioassay specificity : Use orthogonal assays (e.g., enzyme inhibition + cell-based models) to confirm activity. Cross-reference with pharmacokinetic data (e.g., plasma half-life, tissue distribution) to contextualize bioactivity .
  • Data normalization : Standardize results against internal controls (e.g., housekeeping genes in transcriptomic studies) to mitigate batch effects .

Basic Research Question: What are the key structural features of this compound that influence its stability during storage?

Answer:
this compound’s stability is sensitive to:

  • Temperature : Store at -20°C for long-term preservation to prevent hydrolysis of its glycosidic bond .
  • pH : Degrades rapidly in alkaline conditions (>pH 8). Use buffered solutions (pH 5–6) during in vitro experiments .
  • Light exposure : Protect from UV light to avoid photooxidation of its ethenyl group .

Advanced Research Question: What strategies can resolve stereochemical challenges in the synthetic production of this compound?

Answer:
Stereochemical fidelity requires:

  • Chiral catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control the (2S,3R,4S) configuration .
  • Protecting groups : Temporarily shield hydroxyl groups during glycosylation to ensure regioselectivity .
  • Analytical validation : Confirm stereochemistry via nuclear Overhauser effect (NOE) NMR or X-ray crystallography .

Methodological Question: How should researchers design experiments to evaluate this compound’s role in plant growth inhibition?

Answer:

  • Controlled variables : Include light cycles, soil composition, and hormone levels (e.g., auxin/cytokinin ratios) to isolate this compound’s effects .
  • Dose-response assays : Test concentrations from 1 µM to 100 µM, monitoring root/shoot elongation in model plants (e.g., Arabidopsis).
  • Mechanistic studies : Pair transcriptomics (RNA-seq) with metabolomics to identify pathways affected (e.g., terpenoid biosynthesis) .

Advanced Research Question: What computational tools are effective for predicting this compound’s metabolic pathways?

Answer:

  • In silico prediction : Use KEGG PATHWAY (Entry C01957) to map putative biosynthetic routes .
  • Docking simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP72A) using AutoDock Vina .
  • Network analysis : Apply tools like Cytoscape to integrate transcriptomic and metabolomic data, identifying hub genes in iridoid biosynthesis .

Basic Research Question: What are the ethical and methodological considerations for using this compound in animal studies?

Answer:

  • Ethical compliance : Follow institutional guidelines (e.g., IACUC) for dosing and euthanasia. This compound is not approved for therapeutic use in humans or animals .
  • Dosing regimen : Intravenous administration in rats (e.g., 10 mg/kg) requires pharmacokinetic monitoring to assess clearance rates .
  • Data transparency : Archive raw spectra (NMR, MS) in public repositories (e.g., MetaboLights) for reproducibility .

Methodological Question: How can researchers optimize extraction yields of this compound from plant tissues?

Answer:

  • Solvent optimization : Test ethanol-water (70:30 v/v) vs. methanol for polarity matching .
  • Ultrasound-assisted extraction (UAE) : Reduce time (15–30 min) and improve yield by 20–30% compared to maceration .
  • Quality control : Monitor degradation products (e.g., loganic acid) via LC-MS to validate extraction efficiency .

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₂O₁₀
Exact Mass374.1213 Da
SMILESC=C[C@@H]1C@H...
Storage Conditions-20°C, desiccated, dark

Eigenschaften

CAS-Nummer

22864-93-3

Molekularformel

C16H22O10

Molekulargewicht

374.34 g/mol

IUPAC-Name

(2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C16H22O10/c1-2-7-8(3-4-17)9(14(22)23)6-24-15(7)26-16-13(21)12(20)11(19)10(5-18)25-16/h2,4,6-8,10-13,15-16,18-21H,1,3,5H2,(H,22,23)/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1

InChI-Schlüssel

PUEUIRDVQIKCCG-ZASXJUAOSA-N

SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC=O

Isomerische SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC=O

Kanonische SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Secologanate;  Secologanic Acid; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.